
1-(2-Cyanobenzyl)piperidine-2-carboxylic acid
Vue d'ensemble
Description
“1-(2-Cyanobenzyl)piperidine-2-carboxylic acid” is a compound with the molecular formula C14H16N2O2 . It belongs to the class of organic compounds known as alpha amino acid amides . This compound is used for research purposes .
Molecular Structure Analysis
The molecular weight of “1-(2-Cyanobenzyl)piperidine-2-carboxylic acid” is 244.29 . It has 18 heavy atoms, 6 aromatic heavy atoms, and 3 rotatable bonds .
Chemical Reactions Analysis
While specific chemical reactions involving “1-(2-Cyanobenzyl)piperidine-2-carboxylic acid” are not available, piperidine derivatives are known to undergo a variety of reactions. For instance, they can participate in hydrogenation, cyclization, cycloaddition, annulation, and amination reactions .
Physical And Chemical Properties Analysis
“1-(2-Cyanobenzyl)piperidine-2-carboxylic acid” has a high gastrointestinal absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.03, indicating its lipophilicity . Its water solubility is 15.6 mg/ml, classifying it as very soluble .
Applications De Recherche Scientifique
Pharmaceutical Industry
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and are used as key synthetic fragments . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Anticancer Applications
Piperidine derivatives are being utilized as anticancer agents . Compounds with piperidine moiety show a wide variety of biological activities and are being utilized in different ways as anticancer agents .
Antiviral Applications
Piperidine derivatives also have potential antiviral applications . Their unique chemical structure allows them to interfere with the life cycle of viruses, making them potential candidates for antiviral drug development .
Antimalarial Applications
Piperidine derivatives are being utilized as antimalarial agents . They have shown promising results in inhibiting the growth of malaria parasites .
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . They have shown effectiveness against a variety of bacterial and fungal strains .
Antihypertensive Applications
Piperidine derivatives are being utilized as antihypertensive agents . They have shown effectiveness in lowering blood pressure .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives are being utilized as analgesic and anti-inflammatory agents . They have shown effectiveness in reducing pain and inflammation .
Antipsychotic Applications
Piperidine derivatives are being utilized as antipsychotic agents . They have shown effectiveness in treating various psychiatric disorders .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(2-cyanophenyl)methyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-9-11-5-1-2-6-12(11)10-16-8-4-3-7-13(16)14(17)18/h1-2,5-6,13H,3-4,7-8,10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMOBZGNIDTMSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyanobenzyl)piperidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



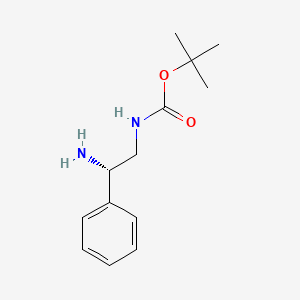
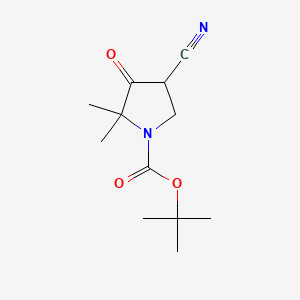
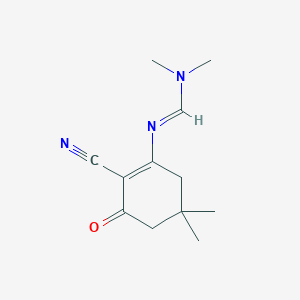
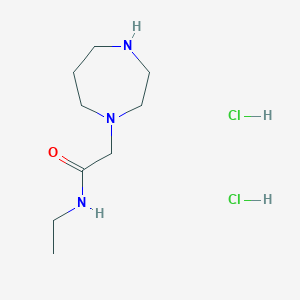

![2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1451826.png)
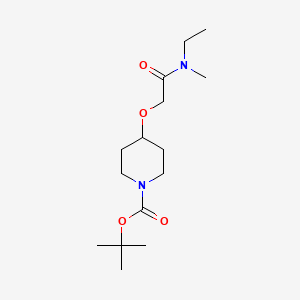
![N-methyl-[1-(2-furylmethyl)piperid-4-yl]methylamine](/img/structure/B1451828.png)
![[4-(4-Ethoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1451831.png)
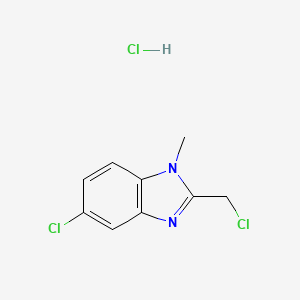
![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451833.png)


